molecular formula C14H15ClN4OS B2701812 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2309556-94-1

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2701812
CAS No.: 2309556-94-1
M. Wt: 322.81
InChI Key: WSSJLAUFYZVJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Applications

Compounds with bicyclic structures similar to the one described are often subjects of synthetic and characterization studies. For instance, the synthesis of zinc nanoparticles using a hetero bicyclic compound as a reducing and stabilizing agent demonstrates the utility of complex bicyclic molecules in nanomaterials science (Pushpanathan & Kumar, 2014). Such methodologies could be applicable to the synthesis and stabilization of nanoparticles using compounds with similar bicyclic or heterocyclic structures.

Medicinal Chemistry and Drug Discovery

In drug discovery, bicyclic and heterocyclic compounds are crucial for developing new pharmaceuticals. The compound's structural motifs, such as the azabicyclo and triazolyl groups, are common in molecules with potential biological activity. For instance, the design and preparation of novel tricyclic compounds with unique amine moieties for anti-influenza virus agents highlight the role of complex bicyclic structures in medicinal chemistry (Oka et al., 2001). Such research underscores the importance of exploring diverse bicyclic frameworks in the search for new therapeutic agents.

Molecular Docking and Theoretical Studies

Compounds with intricate bicyclic or heterocyclic frameworks are also subjects for computational chemistry, where their binding affinities to biological targets can be explored through molecular docking studies. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents illustrate how computational techniques are employed to predict the biological activity of complex molecules (Katariya et al., 2021). Similar approaches could be used to investigate the potential biological interactions of "((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone".

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-13-4-3-12(21-13)14(20)19-9-1-2-10(19)6-11(5-9)18-8-16-7-17-18/h3-4,7-11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJLAUFYZVJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(S3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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